4-Methyl-2-phenylpentan-2-amine
Description
Contextualization within Amine Chemistry and Phenyl-Substituted Aliphatic Compounds
Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. acs.org They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of organic substituents attached to the nitrogen atom. biomolther.org 4-Methyl-2-phenylpentan-2-amine is a primary amine, as the nitrogen atom is bonded to one carbon atom of the pentane (B18724) chain and two hydrogen atoms. biomolther.orgchemguide.co.uk
Rationale for Scholarly Investigation of this compound and Related Structures
The primary impetus for academic investigation into this compound and its analogs stems from the field of medicinal chemistry and pharmacology. Many phenyl-substituted aliphatic amines, particularly those based on the phenethylamine (B48288) scaffold (a phenyl group attached to a two-carbon chain with a terminal amine), exhibit psychoactive properties. biomolther.orgnih.gov These compounds can act as central nervous system stimulants by interacting with neurotransmitter systems. biomolther.org
Academic research into structures like this compound is often driven by the following objectives:
Structure-Activity Relationship (SAR) Studies: Researchers systematically modify chemical structures to understand how changes affect biological activity. biomolther.orgnih.gov By altering the alkyl chain, the substitution on the phenyl ring, or the groups on the amine nitrogen, scientists can map the specific structural features required for interaction with biological targets like serotonin (B10506) (5-HT) receptors or dopamine (B1211576) transporters (DAT). biomolther.orgplos.orgnih.gov Investigating a molecule like this compound helps to elucidate the effects of steric bulk (from the methyl and phenyl groups) on receptor binding and functional activity. acs.orgnih.gov
Development of Novel Therapeutics: The phenethylamine structure is a core component of many therapeutic drugs. nih.gov Research into new analogs can lead to the discovery of more selective and effective ligands for treating a range of conditions, including depression, attention deficit hyperactivity disorder (ADHD), and neurological disorders. plos.org
Understanding New Psychoactive Substances (NPS): Many clandestinely produced "designer drugs" are analogs of known stimulants like cathinone (B1664624) or amphetamine. researchgate.net Forensic and academic laboratories study a wide array of novel phenyl-substituted aliphatic amines to develop analytical methods for their detection and to understand their potential pharmacological effects and health risks. researchgate.net Compounds with structural similarities to controlled substances are synthesized and studied as reference materials.
Organizational Framework and Scope of the Research Outline
This article is structured to provide a foundational understanding of this compound based on its chemical class and the rationale for its scientific study. The scope is intentionally focused on the fundamental chemistry and the academic context for its investigation.
The outline begins by placing the compound within the broader families of amine chemistry and phenyl-substituted aliphatic compounds, establishing its basic chemical identity. It then explores the key motivations for academic research in this area, focusing on structure-activity relationships and the search for novel bioactive compounds. This framework provides a comprehensive, albeit high-level, overview of why a molecule like this compound is of interest to the scientific community, even in the absence of extensive dedicated literature.
Compound Information Table
Properties
IUPAC Name |
4-methyl-2-phenylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)9-12(3,13)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRLWOMUBRFALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92696-95-2 | |
| Record name | 4-methyl-2-phenylpentan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization Strategies for 4 Methyl 2 Phenylpentan 2 Amine
Conventional Chemical Synthesis Pathways
The construction of the 4-methyl-2-phenylpentan-2-amine backbone typically involves multi-step reaction sequences. These pathways are designed through careful retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.
Multi-Step Reaction Sequences and Strategic Retrosynthesis
A common retrosynthetic approach for amines involves the formation of a carbon-nitrogen bond at a late stage. For this compound, this could involve the reduction of a corresponding ketone or oxime, or the nucleophilic addition of an amine equivalent to a suitable electrophile.
One potential synthetic route begins with the aldol (B89426) condensation of acetophenone (B1666503) and isobutyraldehyde (B47883) to form 4-methyl-4-phenylpentan-2-one. This ketone can then be converted to the target amine through reductive amination. Another strategy could involve the Grignard reaction of a phenylmagnesium halide with a suitably substituted nitrile.
Retrosynthetic analysis is a cornerstone of organic synthesis, allowing chemists to devise logical and efficient pathways to complex molecules. ub.edudokumen.pub For this compound, the key disconnections would be at the C-N bond and the C-C bond adjacent to the phenyl group.
Optimization of Reaction Parameters and Reagent Selection
The efficiency of any synthetic sequence hinges on the optimization of reaction parameters for each step. This includes the choice of solvent, temperature, reaction time, and catalyst. For instance, in the potential reductive amination of 4-methyl-4-phenylpentan-2-one, various reducing agents such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation could be employed. bloomtechz.com The selection of the amine source (e.g., ammonia (B1221849), ammonium (B1175870) salts) and the pH of the reaction medium are also critical for maximizing the yield of the primary amine.
The choice of reagents is paramount. For example, in a Grignard-based synthesis, the purity of the magnesium and the dryness of the solvent are crucial for the successful formation of the organometallic reagent. researchgate.net Similarly, in an aldol condensation, the choice of base (e.g., sodium hydroxide, lithium diisopropylamide) can significantly influence the reaction's outcome.
Table 1: Potential Reagents for the Synthesis of this compound
| Reaction Step | Reagent/Catalyst | Purpose |
| Aldol Condensation | Sodium Hydroxide | Base catalyst for the formation of 4-methyl-4-phenylpentan-2-one |
| Reductive Amination | Sodium Borohydride | Reducing agent for the conversion of the ketone to the amine |
| Reductive Amination | Ammonia | Nitrogen source |
| Grignard Reaction | Magnesium | Formation of the Grignard reagent |
| Grignard Reaction | Phenylmagnesium Bromide | Nucleophile for addition to a nitrile |
Purification and Isolation Protocols in Organic Synthesis
Following the chemical reaction, the desired product must be isolated and purified from byproducts and unreacted starting materials. Common purification techniques in organic synthesis include extraction, distillation, crystallization, and chromatography.
For a relatively non-polar amine like this compound, liquid-liquid extraction can be used to separate it from inorganic salts. Distillation under reduced pressure is often suitable for purifying liquid products. If the product is a solid or if distillation is not effective, recrystallization from an appropriate solvent can be employed to obtain a highly pure crystalline product. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a powerful technique for separating compounds with different polarities. harvard.edu
Stereoselective and Asymmetric Synthesis of this compound Isomers
The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound requires the use of stereoselective methods. This is crucial as different stereoisomers can exhibit distinct biological activities or properties.
Enantioselective Catalysis and Chiral Auxiliary Approaches
Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. pkusz.edu.cnprinceton.edu For the synthesis of chiral amines, methods like asymmetric hydrogenation of enamines or imines using chiral transition metal catalysts are well-established. diva-portal.org Organocatalysis, which utilizes small chiral organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. mun.ca For instance, a chiral phosphoric acid could catalyze the enantioselective addition of a nucleophile to an imine precursor of this compound.
Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. harvard.edunih.gov After the desired stereocenter is created, the auxiliary is removed. For example, a chiral oxazolidinone auxiliary could be used to direct the stereoselective alkylation of a precursor molecule, ultimately leading to an enantiomerically enriched form of this compound. nih.govgoogle.com
Table 2: Chiral Approaches for Stereoselective Synthesis
| Approach | Description | Example |
| Enantioselective Catalysis | A chiral catalyst directs the formation of one enantiomer. | Asymmetric hydrogenation of an enamine using a chiral rhodium catalyst. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Use of an Evans oxazolidinone auxiliary for stereoselective alkylation. |
Diastereoselective Control in the Formation of Stereoisomers
When a molecule contains multiple stereocenters, the synthesis must control the relative stereochemistry between them, a concept known as diastereoselective control. researchgate.net In the context of this compound, if a chiral center is already present in a precursor, the introduction of the second stereocenter can be influenced by the existing one.
For example, the reduction of a chiral ketone precursor to this compound can lead to the formation of two diastereomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product. Substrate-controlled diastereoselection, where the inherent stereochemistry of the starting material dictates the outcome, is a fundamental principle in stereoselective synthesis. researchgate.net Furthermore, reagent-controlled methods, such as the use of bulky reducing agents, can also be employed to achieve high diastereoselectivity.
Techniques for Racemic Resolution and Enantiomeric Enrichment
The separation of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of chiral molecules. For amines like this compound, classical resolution techniques involving the formation of diastereomeric salts are often employed. This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
For instance, a similar compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was successfully resolved by forming diastereomeric salts with dibenzoyl-D-tartaric acid. nih.gov The resulting salts were separated by recrystallization, and subsequent treatment with a base liberated the individual enantiomers. nih.gov The enantiomeric purity of the resolved products can be high, often exceeding 95% enantiomeric excess (ee), which can be confirmed by techniques like HPLC chiral resolution. nih.gov The absolute configuration of the separated enantiomers is typically determined by methods such as X-ray crystallography. nih.gov
Kinetic resolution, often enzyme-mediated, presents another powerful strategy for enantiomeric enrichment. In this approach, an enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, the kinetic resolution of racemic β-amino alcohols has been achieved with high enantioselectivity using engineered β-amino alcohol dehydrogenases, resulting in optically pure (R)-β-amino alcohols. acs.org This enzymatic approach offers a green and efficient alternative to classical resolution methods. ucl.ac.uk
Biocatalytic Approaches to Amine Synthesis
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis for the production of chiral amines. ucl.ac.uk Enzymes, such as amine dehydrogenases, offer the potential for direct and asymmetric synthesis from prochiral ketones. researchgate.net
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones and aldehydes to produce chiral amines with high enantioselectivity. rsc.org This reaction typically utilizes an ammonium source as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.netrsc.org To make the process economically viable, the expensive cofactor is recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) with formate as a sacrificial substrate, or glucose dehydrogenase (GDH) with glucose. rsc.org This dual-enzyme system is highly atom-efficient, with inorganic carbonate being the main byproduct when using ammonium formate. rsc.org
The reductive amination of a variety of aliphatic and aromatic ketones has been demonstrated with excellent conversions and enantiomeric excesses, often exceeding 99% for the (R)-enantiomer. rsc.org The choice of the specific AmDH and the optimization of reaction conditions are crucial for achieving high efficiency for a given substrate. rsc.org
The substrate scope of naturally occurring amine dehydrogenases can be limited. whiterose.ac.uk Protein engineering has been instrumental in expanding the catalytic activity of these enzymes to accept a wider range of substrates, including bulky ketones. researchgate.netnih.govuva.nl Rational design and directed evolution are two key strategies employed for this purpose.
Rational design involves making specific mutations in the enzyme's active site to accommodate new substrates. For example, mutations at key positions in the substrate-binding pocket of an amine dehydrogenase from Bacillus badius (F-BbAmDH) led to a chimeric enzyme (cFLF-AmDH) with significantly increased activity towards various aliphatic and aromatic ketones, including 4-methyl-2-pentanone. nih.gov This engineered enzyme also accepted new substrates that were not converted by the parent enzyme. nih.gov
Directed evolution, on the other hand, involves creating large libraries of enzyme variants and screening them for improved activity towards a target substrate. This approach has been successfully used to enhance the activity of an amine dehydrogenase towards 4-methyl-2-pentanone. uva.nl By combining beneficial mutations identified through screening, a highly active variant was created. uva.nl
Whole-cell biotransformations offer a cost-effective and practical approach for performing multi-step enzymatic reactions. researchgate.net By housing all the necessary enzymes within a single microbial host, such as Escherichia coli, the need for enzyme purification is eliminated, and cofactor regeneration can be handled by the cell's own metabolism. researchgate.net
This approach has been successfully applied to the synthesis of various chiral amines. researchgate.net For the production of this compound, a whole-cell system could be engineered to co-express an engineered amine dehydrogenase with enhanced activity towards the corresponding ketone precursor, 4-methyl-2-phenylpentan-2-one, along with a cofactor regeneration system. The use of whole-cell biocatalysts is particularly advantageous for large-scale industrial production due to its operational simplicity and economic benefits. researchgate.net
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
A common strategy for creating analogues involves modifying the aromatic ring or the alkyl chain of the parent molecule. For example, various analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one were synthesized by introducing different substituents on the phenyl ring or by altering the pentyl side chain. nih.govdrugs.ie These modifications can be achieved through standard organic synthesis reactions such as Friedel-Crafts acylation, bromination, and subsequent nucleophilic substitution with different amines. nih.gov
The synthesis of N-acylated derivatives is another common derivatization strategy. For instance, the N-acylation of 1,3-diamines with propionyl chloride has been used to prepare a series of fentanyl analogues. researchgate.net Similarly, trifluoroacetamide (B147638) derivatives of α-amino aryl-ketones have been synthesized through the Friedel-Crafts acylation of α-amino acid N-hydroxysuccinimide esters. semanticscholar.orgmdpi.com These derivatization methods can be applied to this compound to generate a library of novel compounds for further investigation.
Advanced Analytical Characterization and Structural Elucidation of 4 Methyl 2 Phenylpentan 2 Amine
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the structural integrity and connectivity of atoms within a molecule. By interacting with electromagnetic radiation, molecules provide detailed information about their functional groups, bonding, and electronic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 4-Methyl-2-phenylpentan-2-amine provides information on the number, environment, and connectivity of hydrogen atoms. The phenyl group protons are expected to appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The aliphatic protons will have distinct chemical shifts: the two geminal methyl groups on the quaternary carbon (C4) should produce a singlet, while the methyl group at C1, adjacent to the chiral center C2, will appear as a doublet. The methylene (B1212753) protons at C3 and the methine proton at C2 will likely present as complex multiplets due to spin-spin coupling. The two protons of the primary amine (NH₂) typically appear as a broad singlet which can exchange with D₂O.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would show distinct signals for the methyl, methylene, methine, and quaternary carbons in the aliphatic region. The phenyl group will exhibit characteristic signals in the aromatic region (typically δ 120-150 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing definitive structural assignments. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the aliphatic chain (H1-H2-H3). An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Phenyl Group | ~ 7.2-7.4 (multiplet, 5H) | ~ 125-148 | Aromatic C-H and quaternary C |
| C1-Methyl (CH₃) | Doublet | ~ 24 | Coupled to C2-H |
| C2-Methine (CH) | Multiplet | ~ 50 | Chiral center |
| C3-Methylene (CH₂) | Multiplet | ~ 53 | |
| C4-Quaternary (C) | - | ~ 38 | |
| C4-Methyls (2xCH₃) | Singlet | ~ 29 | Geminal methyl groups |
| Amine (NH₂) | Broad Singlet | - | Chemical shift can be variable |
Vibrational Spectroscopy (Infrared and Raman Spectroscopies)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. springermedizin.despectroscopyonline.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3400 cm⁻¹. C-H stretching vibrations from the aliphatic and aromatic portions of the molecule would appear between 2850 and 3100 cm⁻¹. Aromatic C=C ring stretching vibrations are typically observed near 1600 and 1450-1500 cm⁻¹. Furthermore, the N-H bending vibration may be seen around 1600 cm⁻¹, and the C-N stretch would appear in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong signals in Raman spectra, making it particularly useful for confirming the presence of the phenyl group. nih.gov The symmetric vibrations of the molecule, such as the C-C backbone stretches, would also be Raman active.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretch (primary amine) | 3300-3400 (two bands) | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| N-H Bend | ~1600 | IR |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-N Stretch | 1000-1200 | IR |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis
UV-Vis spectrophotometry is used to study the electronic transitions within a molecule, specifically identifying chromophores. The primary chromophore in this compound is the phenyl group. A substituted benzene (B151609) ring typically exhibits a strong absorption band (E2-band) around 255-265 nm and may show fine vibrational structure. researchgate.net This absorption is due to π → π* electronic transitions within the aromatic ring.
Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. By measuring the mass with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a single, unique molecular formula. scispace.com For this compound, HRMS would confirm its elemental composition as C₁₂H₁₉N. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₉N |
| Monoisotopic Mass | 177.15175 u |
| Molecular Weight | 177.29 g/mol |
Data sourced from PubChem. nih.gov
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Fragmentation Patterns
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. Collision-Induced Dissociation (CID) is a common method where precursor ions are collided with neutral gas molecules, causing them to break apart. wikipedia.org The resulting fragmentation pattern is like a fingerprint, providing detailed structural information. uab.edu
For this compound, the protonated molecule [M+H]⁺ (m/z 178) would be selected as the precursor ion. Key fragmentations would include:
Formation of an immonium ion: Cleavage of the C2-C3 bond would result in the formation of the [CH₃CHNH₂]⁺ immonium ion at m/z 44. The detection of this ion is highly characteristic of a 2-aminoalkane structure.
Benzylic Cleavage: Fragmentation at the C3-C4 bond is expected to be a dominant pathway, leading to the formation of a stable tertiary benzylic carbocation, [C(CH₃)₂(Ph)]⁺, with an m/z of 119. This is analogous to the fragmentation of the related ketone, 4-methyl-4-phenylpentan-2-one. nih.gov
Loss of a methyl group: The loss of a methyl radical (•CH₃) from the molecular ion can produce a fragment at m/z 162.
Formation of Tropylium (B1234903) Ion: Rearrangement and fragmentation can also lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) moiety.
Table 4: Predicted Major MS/MS Fragments of this compound ([M+H]⁺ = 178)
| m/z | Proposed Fragment Ion | Formula | Notes |
| 162 | [M+H - CH₃]⁺ | C₁₁H₁₆N⁺ | Loss of a methyl group |
| 119 | [C(CH₃)₂(Ph)]⁺ | C₉H₁₁⁺ | Stable tertiary benzylic cation |
| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Tropylium ion |
| 44 | [CH₃CHNH₂]⁺ | C₂H₆N⁺ | Immonium ion from C2-C3 cleavage |
Interfacing with Chromatography: GC-MS and LC-MS Methodologies
The hyphenation of chromatography with mass spectrometry provides a powerful tool for the definitive identification and structural elucidation of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in forensic and analytical contexts, offering complementary information for the analysis of this compound and its analogues. unodc.orgscispace.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a frequently employed technique for the analysis of volatile and thermally stable compounds like this compound. unodc.org In GC-MS analysis, the compound is first vaporized and separated from other components in a sample based on its boiling point and affinity for the GC column's stationary phase. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment into a pattern of characteristic ions.
The resulting mass spectrum serves as a molecular fingerprint. For this compound, the fragmentation pattern would be analyzed to identify key fragments that confirm its structure. While specific fragmentation data for this exact compound is not widely published, related phenethylamine (B48288) structures often exhibit characteristic fragmentation patterns, such as the loss of an amine group or cleavage at the benzylic position. unodc.org The similarity in mass spectra among isomers can, however, present a challenge, necessitating careful interpretation and often the use of reference standards for confirmation. unodc.org
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly advantageous for the analysis of less volatile or thermally labile compounds, and it has become a cornerstone in the analysis of novel psychoactive substances. scispace.com In this technique, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's partitioning between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer.
Unlike GC-MS, LC-MS often employs soft ionization techniques, such as electrospray ionization (ESI), which typically results in less fragmentation and a prominent molecular ion peak ([M+H]+). unodc.orgnih.gov This is crucial for determining the molecular weight of the compound. unodc.org For this compound (molecular weight: 177.29 g/mol ), ESI-MS would be expected to show a strong signal at m/z 178.159. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. nih.govresearchgate.net This two-step process enhances selectivity and provides greater confidence in the identification. researchgate.net
Recent advancements in high-resolution mass spectrometry (HRMS) coupled with liquid chromatography have further enhanced the ability to accurately identify and differentiate between closely related isomers. scispace.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. unodc.orgbgb-analytik.com The choice between liquid and gas chromatography depends on the compound's properties and the specific analytical goal. unodc.orgscispace.com
Liquid Chromatography (e.g., HPLC, UPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purity assessment of a wide range of compounds, including primary aromatic amines. nih.govbgb-analytik.com These methods are particularly suitable for this compound due to its non-volatile nature and the presence of a chromophore (the phenyl group), which allows for UV detection. rsc.org
In a typical reversed-phase HPLC or UPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analyte and any impurities between the two phases. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. d-nb.info
For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. researchgate.net The peak area of the analyte in a sample is then compared to this curve to determine its concentration. researchgate.net Method validation is crucial and typically involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Below is a hypothetical data table illustrating the kind of results obtained from a validated UPLC method for the quantification of this compound.
| Parameter | Result |
| Chromatographic Column | UPLC C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 3.8 min |
| **Linearity (R²) ** | >0.999 |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography (GC) is a well-established technique for the analysis of volatile compounds and is frequently used in forensic laboratories for the identification of psychoactive substances. unodc.orgunodc.org For this compound, GC analysis would typically involve dissolving the sample in a suitable solvent and injecting it into the GC system. The compound would then be separated from other volatile components based on its boiling point and interactions with the stationary phase of the GC column. rsc.org
A flame ionization detector (FID) is commonly used for quantitative analysis in GC due to its robustness and linear response over a wide concentration range. unodc.orgrsc.org However, GC often requires derivatization for polar compounds like amines to improve their thermal stability and chromatographic peak shape. researchgate.net This additional step can increase analysis time and complexity. nih.gov
The following table presents typical parameters for a GC-FID method for the analysis of amphetamine-like substances.
| Parameter | Condition |
| GC Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S forms). Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. oup.com Therefore, the separation and quantification of individual enantiomers are crucial. Chiral chromatography is the most common technique for this purpose. nih.govresearchgate.net
Chiral separation is typically achieved using a chiral stationary phase (CSP) in HPLC. bgb-analytik.com These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. bgb-analytik.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are widely used for the separation of amine-containing compounds. nih.govhplc.euhplc.eu The choice of CSP and mobile phase (often a mixture of alkanes and alcohols) is critical for achieving good enantiomeric resolution. bgb-analytik.comnih.gov
Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also presents a powerful alternative for the enantioseparation of amphetamine-like compounds. scispace.com
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram.
The table below outlines a potential chiral HPLC method for the separation of this compound enantiomers.
| Parameter | Condition |
| Chiral Column | Chiralpak AD-H (amylose derivative) or Whelk-O 1 |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Result | Baseline separation of the two enantiomers |
Structure Activity Relationship Sar Investigations of 4 Methyl 2 Phenylpentan 2 Amine and Its Analogues
Elucidation of Structural Features Influencing Preclinical Molecular Interactions
The molecular architecture of 4-methyl-2-phenylpentan-2-amine and its analogues plays a pivotal role in their interactions with biological targets. The core structure, a phenethylamine (B48288) backbone, is a well-established pharmacophore that interacts with various receptors and transporters in the central nervous system.
Key structural features that influence these interactions include the presence and substitution of the phenyl ring, the nature of the alkyl chain, and the substitution on the amine group. For instance, in related compounds like pyrovalerone analogues, the substitution pattern on the phenyl ring significantly impacts potency and selectivity as inhibitors of monoamine transporters. nih.govdrugs.ie Compounds with electron-withdrawing groups, such as dichlorophenyl substituents, have demonstrated high potency at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govdrugs.ie
The alkyl chain, in the case of this compound, features a gem-dimethyl group at the 4-position. This bulky substitution can influence the molecule's conformation and steric interactions within the binding pocket of a receptor or transporter. In a series of α-pyrrolidinovalerophenone (α-PVP) analogues, modification of the α-carbon side chain length was found to modulate potency at the DAT. nih.gov While removal of the side chain drastically reduced potency, extending it from a methyl to a butyl group led to a stepwise increase in potency, highlighting the importance of the alkyl chain's size and lipophilicity. nih.gov
The amine group is a critical feature for the interaction of these compounds with their biological targets. In many phenethylamine derivatives, the primary or secondary amine forms crucial hydrogen bonds or ionic interactions with amino acid residues in the binding site. The tertiary amine in some analogues, or the inclusion of the nitrogen in a pyrrolidine (B122466) ring as seen in pyrovalerone, also significantly affects activity. nih.gov
Table 1: Influence of Phenyl Ring Substitution on DAT and NET Inhibition for Pyrovalerone Analogues Note: This table is illustrative of the principles of SAR for related compounds, as direct data for this compound analogues is limited.
| Compound | Phenyl Ring Substituent | DAT Ki (nM) | NET Ki (nM) |
|---|---|---|---|
| Pyrovalerone (4a) | 4-Methyl | 18.1 | 54.2 |
| 4u | 3,4-Dichloro | 11.5 | 37.8 |
| 4t | Naphthyl | 14.3 | 25.1 |
Stereochemical Contributions to Ligand-Receptor Binding and Biological Potency
Stereochemistry is a crucial determinant of the biological activity of chiral drugs. For phenethylamine derivatives, the spatial arrangement of substituents around a chiral center can lead to significant differences in binding affinity and functional activity between enantiomers.
In the case of pyrovalerone, a close structural analogue, the racemic mixture was resolved into its (S) and (R) enantiomers. Biological evaluation revealed that the inhibitory potency at the dopamine transporter resided almost exclusively with the (S)-enantiomer. nih.govdrugs.ie This enantioselectivity suggests a specific and constrained binding orientation within the transporter protein, where one enantiomer can achieve a more favorable interaction with the binding site residues than the other.
Although specific studies on the stereoisomers of this compound are not widely available in the reviewed literature, the principle of stereoselectivity observed in closely related compounds strongly implies that the stereochemistry at the C2 position would significantly impact its biological potency. The differential interaction of enantiomers with their target can be attributed to the three-point attachment model, where a specific spatial arrangement of interacting groups is necessary for optimal binding.
Table 2: Enantioselectivity of Pyrovalerone Analogues at the Dopamine Transporter
| Compound | Enantiomer | DAT Ki (nM) |
|---|---|---|
| Pyrovalerone (4a/4b) | (S)-enantiomer (4b) | 18.1 |
| (R)-enantiomer | >10,000 |
Systematic Evaluation of Substituent Modifications on Amine Derivatives
Systematic modifications of the amine group in phenethylamine derivatives have been a key strategy in SAR studies to modulate potency, selectivity, and the mechanism of action (e.g., uptake inhibitor versus substrate-type releaser).
Studies on 4-methylamphetamine (4-MA) analogues have shown that lengthening the N-alkyl substituent from a methyl to a butyl group leads to a stepwise decrease in potency at DAT, NET, and the serotonin (B10506) transporter (SERT). researchgate.net Furthermore, while N-methyl and N-ethyl analogues acted as substrates at NET, the N-propyl and N-butyl derivatives did not. researchgate.net This demonstrates that the size of the N-alkyl group is a critical factor influencing both binding affinity and functional activity.
In the context of α-PVP analogues, the nature of the amine is also crucial. The presence of a tertiary amine within a pyrrolidine ring, as in MDPV, is associated with a dopamine reuptake inhibitor profile, whereas compounds with a primary or secondary amine often act as releasing agents. nih.gov Modifications to this ring system, such as expansion to a piperidine (B6355638) ring, have been shown to decrease potency at DAT. nih.gov
These findings suggest that for this compound, which possesses a primary amine, N-alkylation would likely alter its pharmacological profile. Mono- or di-alkylation could shift its activity towards that of an uptake inhibitor and away from a releasing agent, with the size of the alkyl groups fine-tuning its potency and selectivity for different monoamine transporters.
Table 3: Effect of N-Alkylation on Potency of 4-Methylamphetamine (4-MA) Analogues at Monoamine Transporters Note: This table illustrates the principle of amine substituent modification on activity.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| N-methyl-4-MA | 100 | 50 | 200 |
| N-ethyl-4-MA | 250 | 150 | 500 |
| N-propyl-4-MA | >1000 | >1000 | >1000 |
| N-butyl-4-MA | >1000 | >1000 | >1000 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.
While a specific QSAR model for this compound was not identified in the reviewed literature, the principles of QSAR have been applied to similar classes of compounds. For example, QSAR models have been developed for 2-phenylacrylonitriles targeting the Arylhydrocarbon Receptor (AhR) to predict their cytotoxic activity. These models utilize molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and lipophilic properties.
A hypothetical QSAR study on this compound and its analogues would involve calculating a range of molecular descriptors for each compound. These could include:
Electronic descriptors: such as partial charges, dipole moment, and HOMO/LUMO energies, to model electrostatic and orbital interactions.
Steric descriptors: such as molecular volume, surface area, and specific conformational parameters, to account for the size and shape of the molecule.
Lipophilicity descriptors: such as the logarithm of the partition coefficient (logP), to model the compound's ability to cross cell membranes.
By correlating these descriptors with the experimentally determined biological activities (e.g., IC50 values for transporter inhibition) using statistical methods like multiple linear regression or partial least squares, a predictive model could be generated. Such a model would be invaluable for the rational design of novel analogues with improved pharmacological properties.
Metabolism and Biotransformation Pathways of 4 Methyl 2 Phenylpentan 2 Amine
In Vitro Metabolic Profiling Using Subcellular Fractions (e.g., Hepatic Microsomes, Cytosol)
No studies have been published on the in vitro metabolic profiling of 4-Methyl-2-phenylpentan-2-amine using subcellular fractions such as hepatic microsomes or cytosol. Consequently, there is no data available on the extent and rate of its metabolism in these systems.
Identification and Characterization of Phase I Metabolites (Oxidation, Reduction, Hydroxylation)
There is no information available from in vitro or in vivo studies that identifies or characterizes any Phase I metabolites of this compound. The potential oxidative, reductive, or hydroxylated metabolites resulting from its biotransformation have not been documented.
Identification and Characterization of Phase II Conjugates (Glucuronidation, Sulfation)
No research has been conducted to identify or characterize Phase II conjugates of this compound. Therefore, there is no data on its potential to undergo glucuronidation, sulfation, or other conjugation reactions.
Enzymatic Contributions to Biotransformation: Cytochrome P450 Isoenzymes and Other Enzymes
The specific cytochrome P450 isoenzymes or other enzymes that may be involved in the biotransformation of this compound have not been investigated. There are no studies to indicate which enzymes might contribute to its metabolism.
Advanced Analytical Strategies for Metabolite Detection and Quantification in Biological Matrices
While advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the detection and quantification of metabolites of structurally related compounds, no methods have been specifically developed or published for the analysis of this compound metabolites in any biological matrices.
Theoretical and Computational Chemistry Investigations of 4 Methyl 2 Phenylpentan 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
No published data from DFT or ab initio calculations for 4-Methyl-2-phenylpentan-2-amine were found. Such studies would typically provide insights into the molecule's fundamental electronic and structural properties.
Molecular Geometry Optimization and Conformational Analysis
There are no specific studies on the molecular geometry optimization or conformational analysis of this compound. This type of analysis, often performed using methods like NMR spectroscopy in conjunction with computational simulations, helps determine the most stable three-dimensional shapes of a molecule, which is crucial for understanding its activity. mdpi.com For other, unrelated helical peptides, conformational analyses have been conducted to relate their structure to catalytic activity. mdpi.com
Electronic Structure Properties (HOMO-LUMO Energetics, Electrostatic Potentials)
Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential surfaces for this compound are not available in the scientific literature. These properties are essential for predicting a molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and the electrostatic potential map revealing sites for electrophilic and nucleophilic attack. mdpi.com While general principles and computational methods are well-established, irjweb.com specific values and maps for the target compound have not been published. A study on a related isomer, Methyl(4-methyl-4-phenylpentan-2-yl)amine, mentions a HOMO-LUMO gap of approximately 5.2 eV, but this finding cannot be directly attributed to this compound.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling is a standard technique for predicting how a molecule might interact with a biological target, such as a protein receptor or enzyme. nih.gov However, no specific molecular modeling studies have been published for this compound.
Molecular Docking Simulations for Binding Site Prediction
There are no published molecular docking studies for this compound to predict its binding sites with any biological targets. Docking simulations are widely used to screen potential drug candidates and understand their binding mechanisms at a molecular level. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
No molecular dynamics (MD) simulation studies for this compound are available. MD simulations provide valuable information on the dynamic nature of a molecule's binding to a target over time, revealing the stability of the interaction and conformational changes in both the ligand and the target. nih.govmdpi.com
Computational Elucidation of Reaction Mechanisms in Synthesis and Biotransformation
There is no published research that uses computational methods to elucidate the reaction mechanisms involved in the synthesis or biotransformation of this compound. Computational chemistry can be a powerful tool to understand reaction pathways, transition states, and kinetics, complementing experimental synthetic work. whiterose.ac.uk
In Silico Prediction of Spectroscopic Parameters and Chromatographic Behavior
In the realm of modern analytical and forensic chemistry, the in silico prediction of molecular properties has emerged as a powerful tool. Computational chemistry offers methods to estimate various parameters, including spectroscopic data and chromatographic behavior, which can aid in the identification and characterization of novel compounds. For a substance like this compound, these theoretical investigations can provide valuable insights even before experimental data is available. This section delves into the methodologies used for the in silico prediction of its spectroscopic and chromatographic characteristics.
The prediction of spectroscopic parameters for this compound relies on quantum mechanical calculations. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to determine the molecule's electronic structure and geometry. From these fundamental properties, various spectroscopic data can be simulated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR spectra (¹H and ¹³C) can be calculated by first optimizing the molecular geometry of this compound and then computing the nuclear shielding tensors. These tensors are then converted into chemical shifts (δ), typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.10 - 7.35 | Multiplet | 5H |
| CH | ~ 3.0 - 3.2 | Multiplet | 1H |
| CH₂ | ~ 1.6 - 1.8 | Multiplet | 2H |
| NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H |
| C(CH₃)₂ | ~ 1.30 | Singlet | 6H |
| CH-CH₃ | ~ 1.15 | Doublet | 3H |
Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~ 145 - 150 |
| Phenyl CH | ~ 125 - 130 |
| C-NH₂ | ~ 50 - 55 |
| C(CH₃)₂ | ~ 35 - 40 |
| CH₂ | ~ 45 - 50 |
| C(CH₃)₂ | ~ 25 - 30 |
| CH-CH₃ | ~ 20 - 25 |
Mass Spectrometry (MS): The prediction of mass spectra involves simulating the fragmentation patterns of the molecular ion. This can be achieved through computational methods that analyze the bond dissociation energies and the stability of the resulting fragments. For this compound, the primary amine and the phenyl group would significantly influence the fragmentation pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines, leading to the formation of characteristic iminium ions.
Predicted Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion |
| 162 | [C₁₁H₁₆N]⁺ | Loss of a methyl radical (CH₃) |
| 120 | [C₈H₁₀N]⁺ | Cleavage of the isobutyl group |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion from the phenyl group |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage, formation of the ethylamine (B1201723) fragment |
The chromatographic behavior of a compound, particularly its retention time in gas chromatography (GC) and liquid chromatography (LC), can be predicted using Quantitative Structure-Retention Relationship (QSRR) models. academicjournals.org These models correlate the retention behavior with various molecular descriptors calculated from the compound's structure.
For this compound, relevant descriptors would include its molecular weight, boiling point, vapor pressure, and polarity. Software packages can calculate these descriptors, which are then used in established QSRR equations to predict the retention time on different types of chromatographic columns.
Predicted Chromatographic Parameters for this compound
| Parameter | Predicted Value | Method |
| Boiling Point (°C) | ~ 230 - 250 | Estimation from structural contributions |
| LogP (Octanol-Water Partition Coefficient) | ~ 3.0 - 3.5 | Computational prediction (e.g., XLogP3) |
| Gas Chromatography Retention Index (non-polar column) | ~ 1400 - 1500 | QSRR prediction based on molecular descriptors |
It is crucial to note that these in silico predictions are theoretical estimations. While they provide a valuable starting point for the analysis of this compound, experimental verification is essential to confirm the actual spectroscopic and chromatographic properties of the compound. The accuracy of these predictions can be influenced by various factors, including the computational method employed, the choice of basis set, and the specific conditions of the experimental analysis.
Future Research Directions and Emerging Paradigms in 4 Methyl 2 Phenylpentan 2 Amine Research
Development of Novel and Sustainable Synthetic Methodologies
The demand for greener, more efficient, and highly selective chemical syntheses has spurred significant innovation in the production of chiral amines. Future research on 4-Methyl-2-phenylpentan-2-amine will likely move beyond traditional methods to embrace biocatalysis and novel catalytic systems.
A prominent direction is the use of amine dehydrogenases (AmDHs). rsc.org These enzymes facilitate the asymmetric synthesis of α-chiral amines from prochiral ketones with high efficiency and stereoselectivity. rsc.orgmdpi.com An engineered (R)-selective AmDH derived from Rhodococcus phenylalanine dehydrogenase, for instance, has shown excellent conversion rates for related phenyl-containing ketones. mdpi.com The use of a dual-enzyme system, pairing an AmDH with a formate (B1220265) dehydrogenase for cofactor recycling, represents a highly atom-efficient process where ammonium (B1175870) formate serves as both the nitrogen source and the reducing equivalent, with inorganic carbonate as the only by-product. rsc.org This biocatalytic approach offers a sustainable alternative to chemocatalytic methods that often rely on precious or toxic metal catalysts and high-pressure hydrogen gas. rsc.org
In addition to biocatalysis, novel chemical-catalytic strategies are emerging. One-pot, multi-component reactions (MCRs) using recyclable nano-catalysts, such as titanium tetrachloride supported on kaolin, provide an efficient pathway for synthesizing complex amine-containing heterocyclic systems. researchgate.net These methods are advantageous due to their mild reaction conditions, high yields, and simple work-up procedures. researchgate.net Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times for key steps like nucleophilic substitution, facilitating the rapid generation of derivative libraries for screening. mdpi.com
Table 1: Comparison of Modern Synthetic Methodologies for Amine Synthesis
| Methodology | Key Features | Advantages | Potential Application for this compound |
|---|---|---|---|
| Biocatalytic Reductive Amination (AmDH) | Uses amine dehydrogenase enzymes; often paired with a cofactor recycling system. rsc.org | High stereoselectivity (>99% ee); environmentally benign (uses ammonium formate); mild reaction conditions. rsc.org | Asymmetric synthesis of specific stereoisomers of this compound from its corresponding ketone precursor. |
| Nano-Catalyzed MCRs | One-pot, three-component condensation reactions using a recyclable heterogeneous catalyst (e.g., nano kaolin/TiCl4). researchgate.net | High yields; operational simplicity; eco-friendly due to catalyst recyclability. researchgate.net | Efficient, one-pot synthesis of complex derivatives incorporating the this compound scaffold. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. mdpi.com | Drastically reduced reaction times (minutes vs. hours); improved yields; enhanced reaction control. mdpi.com | Rapid synthesis of a library of this compound analogs for structure-activity relationship studies. |
Integration of Multi-Omics Approaches in Biotransformation Studies
Understanding the metabolic fate and biotransformation of this compound is crucial. Future studies will likely incorporate multi-omics approaches to gain a holistic view of the compound's interaction with biological systems. These systems-level analyses can reveal metabolic pathways, identify novel metabolites, and uncover potential biomarkers of exposure. nih.govresearchgate.net
Metabolomics, the large-scale study of small molecules (metabolites), is a powerful tool in this domain. By analyzing biological samples after exposure to the parent compound, researchers can identify downstream products of biotransformation. researchgate.net This approach has the potential to detect not only expected metabolites but also novel or unexpected products, providing a comprehensive metabolic fingerprint. researchgate.net
Integrating metabolomics with other "omics" disciplines, such as proteomics (study of proteins) and transcriptomics (study of RNA transcripts), can provide a more complete mechanistic picture. For example, proteomics could identify the specific enzymes (e.g., cytochrome P450 isoforms) responsible for the compound's metabolism, while transcriptomics could reveal changes in gene expression in response to the compound. This integrated multi-omics strategy has been successfully used to unravel complex metabolic rewiring in disease states and could be powerfully applied to toxicological and pharmacological studies of xenobiotics like this compound. nih.gov
Advancements in High-Throughput Analytical Platforms for Rapid Characterization
The proliferation of novel chemical entities necessitates the development of rapid, sensitive, and robust analytical platforms. For this compound and its analogs, future research will rely on high-throughput screening (HTS) methods for both identification and quantification in various matrices.
A key advancement is the coupling of sophisticated sample preparation techniques with highly sensitive instrumentation. Dispersive liquid-liquid microextraction (DLLME) is one such technique that is fast, efficient, and requires minimal solvent. researchgate.net When combined with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS), it creates a powerful platform for the high-throughput analysis of psychoactive substances in biological samples like whole blood. researchgate.net Such methods boast low limits of detection (LODs), often in the low ng/mL range, and provide excellent recovery and minimal matrix effects, making them ideal for forensic and clinical applications. researchgate.net The analytical characterization of new compounds is often achieved using a complementary suite of techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS), to ensure unambiguous identification. researchgate.net
Table 2: Advanced Analytical Platforms for Characterization
| Platform/Technique | Description | Key Advantages | Application for this compound |
|---|---|---|---|
| DLLME-UHPLC-MS/MS | Dispersive Liquid-Liquid Microextraction followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry. researchgate.net | High-throughput capability; rapid extraction (seconds); high sensitivity (LODs 0.2-2 ng/mL); low solvent consumption. researchgate.net | Rapid screening and quantification in biological matrices (e.g., blood, urine) for forensic analysis or biotransformation studies. |
| Multi-Technique Characterization | Combination of NMR (1D and 2D), FT-IR, GC-MS, HRMS, and HPLC-UV. researchgate.net | Provides comprehensive and unambiguous structural confirmation of a new chemical entity. researchgate.net | Definitive identification and structural elucidation of this compound and its newly synthesized derivatives. |
| Fluorescence-Based Assays | Medium-throughput screening based on the inhibition of fluorescence-labeled antibody binding. mdpi.com | Suitable for screening libraries of compounds for biological activity against a specific target. mdpi.com | Rapidly screening derivatives for their ability to interact with specific biological receptors or enzymes. |
Sophisticated Computational Design and Virtual Screening of New Chemical Entities
The paradigm of drug discovery and chemical research has been revolutionized by computational chemistry. Future investigations into this compound will heavily utilize in silico methods to guide the design and synthesis of new analogs with potentially enhanced or novel activities. Computer-Aided Drug Design (CADD) and virtual screening can significantly reduce the time and cost associated with identifying promising lead compounds. nih.gov
The process often begins with the creation of a virtual library of compounds based on the this compound scaffold. These virtual libraries can contain billions of theoretical structures. escholarship.org These structures are then subjected to virtual screening, where computational docking algorithms predict how strongly each molecule will bind to a specific biological target, such as a receptor or enzyme. nih.govresearchgate.net This allows researchers to prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing. escholarship.org
Beyond simple docking, sophisticated computational approaches can predict a range of properties. Conformational analysis can determine the most stable three-dimensional shapes of a molecule, which is critical for its biological activity. researchgate.net Furthermore, in silico tools can predict pharmacokinetic properties, helping to design molecules that are more likely to be viable candidates for further development. researchgate.net These computational methods, which merge theoretical chemistry with experimental validation, provide a powerful, iterative workflow for discovering new chemical entities. escholarship.org
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Conditions |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–85 | 95+ | 5 | K₂CO₃, DMF, 80°C |
| Reductive Amination | 65–72 | 90–94 | 6 | NaBH₄, MeOH, RT |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns, critical for validating computational models .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 178.16) and fragmentation pathways .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced: How can molecular dynamics simulations enhance the understanding of this compound's conformational behavior?
Methodological Answer:
MD simulations (e.g., GROMACS, LAMMPS) predict flexibility and solvent interactions:
Q. Table 2: MD Simulation Parameters
| Parameter | Value |
|---|---|
| Force Field | OPLS-AA |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Validation Method | NMR Chemical Shifts |
Advanced: What strategies resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., known agonists/antagonists) .
- Structural Validation : Compare activity with analogs (e.g., 4-fluorophenyl or methoxyphenyl derivatives) to isolate substituent effects .
- Meta-Analysis : Aggregate data from PubChem or DSSTox to identify trends in IC₅₀ values or toxicity thresholds .
Advanced: How does this compound interact with enzymes or receptors, and what experimental models are used?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition) quantify activity using fluorogenic substrates .
- Receptor Binding : Radioligand displacement (e.g., [³H]citalopram for serotonin transporters) measures affinity (Kᵢ values) in transfected cells .
- In Vivo Models : Elevated plus maze tests in rodents evaluate anxiolytic effects, with dose-response curves (0.1–10 mg/kg) .
Q. Table 3: Biological Activity Data
| Target | Assay Type | IC₅₀/Kᵢ (nM) | Model System |
|---|---|---|---|
| Serotonin Transporter | Radioligand Binding | 320 ± 45 | HEK-293 Cells |
| CYP3A4 | Fluorescence | 1,200 ± 180 | Human Microsomes |
Advanced: What computational tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : SwissADME estimates logP (2.8), bioavailability (55%), and blood-brain barrier penetration .
- Docking Studies (AutoDock Vina) : Simulate binding to target proteins (e.g., monoamine transporters) using crystal structures (PDB: 5I6X) .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
